5-Amino-2-fluoro-3-hydroxybenzoic acid
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Overview
Description
5-Amino-2-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3. It is a derivative of salicylic acid, which is a naturally occurring compound found in plants such as willow trees
Chemical Reactions Analysis
5-Amino-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Esterification: This reaction involves the formation of esters when the compound reacts with alcohols in the presence of an acid catalyst.
Amidation: The compound can form amides when reacted with amines.
Common reagents and conditions used in these reactions include acids, bases, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-2-fluoro-3-hydroxybenzoic acid has various applications in scientific research due to its unique properties. It has been used as a fluorescent probe to detect metal ions such as zinc and copper in biological samples
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known that similar compounds, such as aminosalicylic acid, inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
5-Amino-2-fluoro-3-hydroxybenzoic acid can be compared with other similar compounds, such as:
3-Amino-5-fluoro-2-hydroxybenzoic acid: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
5-Fluorosalicylic acid: This compound is another derivative of salicylic acid with a fluorine atom at the 5-position.
5-Amino-2-fluorobenzonitrile: This compound contains a nitrile group instead of a hydroxyl group.
Properties
IUPAC Name |
5-amino-2-fluoro-3-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWVJKPFMPPDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-32-5 |
Source
|
Record name | 5-amino-2-fluoro-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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